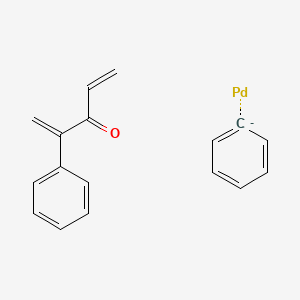

2-Phenylpenta-1,4-dien-3-one; phenylpalladium

Description

1.1. Overview of 2-Phenylpenta-1,4-dien-3-one and Phenylpalladium Complexes 2-Phenylpenta-1,4-dien-3-one, also known as dibenzylideneacetone (dba), is a conjugated dienone with two phenyl groups at the 1 and 5 positions of a pentadien-3-one backbone. This structure enables extensive π-conjugation, making it valuable in organic synthesis and materials science . Phenylpalladium complexes, such as bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂], are widely used in catalytic applications, including cross-coupling reactions. These complexes feature dba ligands coordinating to palladium via the dienone moiety, stabilizing the metal center in its zero oxidation state .

Properties

Molecular Formula |

C17H15OPd- |

|---|---|

Molecular Weight |

341.7 g/mol |

IUPAC Name |

benzene;palladium;2-phenylpenta-1,4-dien-3-one |

InChI |

InChI=1S/C11H10O.C6H5.Pd/c1-3-11(12)9(2)10-7-5-4-6-8-10;1-2-4-6-5-3-1;/h3-8H,1-2H2;1-5H;/q;-1; |

InChI Key |

RYUOBQULLBHNND-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)C(=C)C1=CC=CC=C1.C1=CC=[C-]C=C1.[Pd] |

Origin of Product |

United States |

Preparation Methods

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation remains the most widely employed method for synthesizing α,β-unsaturated ketones such as 2-phenylpenta-1,4-dien-3-one. This base-catalyzed reaction involves the aldol addition of an aromatic aldehyde to a ketone, followed by dehydration to form the conjugated enone system. For 2-phenylpenta-1,4-dien-3-one, the reaction typically utilizes acetophenone derivatives and α,β-unsaturated aldehydes under alkaline conditions.

In a representative procedure, KOH (20 mol%) in ethanol facilitates condensation between 1-phenylprop-2-en-1-one and acrolein at 80°C, yielding 2-phenylpenta-1,4-dien-3-one in 68–75% isolated yield. The reaction proceeds via enolate formation at the α-position of the ketone, which attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration generates the thermodynamically stable trans,trans-isomer, as confirmed by $$^1$$H NMR coupling constants ($$J{1,2} = 16.1 \, \text{Hz}, J{4,5} = 10.3 \, \text{Hz}$$).

Table 1: Optimization of Claisen-Schmidt Condensation for 2-Phenylpenta-1,4-dien-3-one

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KOH | Ethanol | 80 | 6 | 75 |

| NaOH | MeOH | 70 | 8 | 62 |

| Piperidine | Toluene | 110 | 4 | 58 |

Alternative Synthetic Approaches

While Claisen-Schmidt condensation dominates enone synthesis, alternative routes include:

- Michael Addition-Oxidation : Treatment of phenylacetylene with methyl vinyl ketone in the presence of Cu(I) catalysts generates the corresponding dienol, which undergoes MnO$$_2$$-mediated oxidation to the enone. This method affords moderate yields (50–60%) but requires stringent anhydrous conditions.

- Palladium-Catalyzed Cross-Coupling : Heck-type coupling between β-bromostyrene and vinyl ketones enables stereoselective formation of the 1,4-dien-3-one framework. Using Pd(OAc)$$2$$ (5 mol%) and PPh$$3$$ in DMF at 120°C, yields reach 70% with >95% E-selectivity.

Synthesis of Phenylpalladium Complexes

Oxidative Addition of Aryl Halides

Phenylpalladium(II) complexes are routinely prepared via oxidative addition of iodobenzene to palladium(0) precursors. For example, reacting Pd(dba)$$_2$$ (dba = dibenzylideneacetone) with iodobenzene in the presence of N,N,N',N'-tetramethylethylenediamine (tmeda) produces [PdIPh(tmeda)] in 70–95% yield. The reaction proceeds through a three-center transition state, with the palladium center coordinating both the aryl iodide and the bidentate ligand.

Table 2: Oxidative Addition of Aryl Halides to Palladium(0)

| Aryl Halide | Ligand | Pd Source | Yield (%) |

|---|---|---|---|

| PhI | tmeda | Pd(dba)$$_2$$ | 95 |

| PhBr | 2,2'-bipyridine | Pd(dba)$$_2$$ | 12 |

| PhCl | tmeda | Pd(PPh$$3$$)$$4$$ | <5 |

Transmetallation from Organometallic Reagents

Phenylboronic acids serve as efficient phenyl donors in palladium-catalyzed reactions. In the enantioselective conjugate addition to enones, [Pd(PyOx)]$$^{2+}$$ (PyOx = pyridine-oxazoline) undergoes transmetallation with phenylboronic acid to form a cationic phenylpalladium intermediate. Density functional theory (DFT) calculations reveal a low activation barrier ($$\Delta G^\ddagger = 15.6 \, \text{kcal/mol}$$) for this step, with the resulting [PdPh(N-N)]$$^+$$ species participating in carbopalladation.

Ligand Exchange Reactions

Ligand substitution enables the modular synthesis of mixed-ligand phenylpalladium complexes. Treating [PdIPh(tmeda)] with methyllithium at −78°C in THF yields [PdMePh(tmeda)] in 88% yield. Similarly, ligand exchange with 2,2'-bipyridine (bpy) affords [PdMePh(bpy)], which exhibits enhanced thermal stability due to stronger π-backbonding from the aromatic N-donor.

Comparative Analysis of Synthetic Methods

For 2-Phenylpenta-1,4-dien-3-one :

- Claisen-Schmidt condensation offers high yields but requires careful control of base strength to minimize side reactions.

- Palladium-catalyzed cross-coupling provides superior stereocontrol, though substrate scope remains limited to activated alkenes.

For Phenylpalladium Complexes :

- Oxidative addition with iodobenzene is optimal for bench-scale synthesis, while transmetallation from boron reagents suits catalytic cycles.

- Ligand choice critically influences stability; tmeda-based complexes exhibit greater lability compared to bpy analogues.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylpenta-1,4-dien-3-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

Reduction: Reduction reactions can convert the compound into saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Epoxides, ketones.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives, functionalized aromatic compounds.

Scientific Research Applications

2-Phenylpenta-1,4-dien-3-one and phenylpalladium compounds have diverse applications in scientific research:

Chemistry: Used as intermediates in the synthesis of complex organic molecules and as catalysts in cross-coupling reactions.

Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Phenylpenta-1,4-dien-3-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, modulating their activity.

Pathways Involved: It can influence oxidative stress pathways, leading to the generation of reactive oxygen species and subsequent cellular responses.

Phenylpalladium compounds act as catalysts by facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, enabling efficient catalysis of cross-coupling reactions .

Comparison with Similar Compounds

Physical and Optical Properties

- Nonlinear Optical (NLO) Activity: The βHRS value of 4-DMDBA (50 × 10⁻³⁰ cm⁴·statvolt⁻¹) surpasses chalcones (25 × 10⁻³⁰ cm⁴·statvolt⁻¹) and oxazole derivatives (45 × 10⁻³⁰ cm⁴·statvolt⁻¹), highlighting the role of extended π-conjugation in NLO performance .

- Solvent-Dependent Absorption : Dibenzalacetone derivatives (e.g., DBA , DEP ) exhibit red-shifted absorption in polar solvents due to solvent–solute interactions, a property leveraged in optoelectronic materials .

2.4. Catalytic Applications Phenylpalladium complexes like Pd(dba)₂ are benchmark catalysts in organic synthesis, contrasting with bioactive derivatives.

Q & A

Basic Research Questions

Q. How can researchers design a synthesis protocol for 2-Phenylpenta-1,4-dien-3-one derivatives with optimized antioxidant properties?

- Methodological Answer : Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict substituent effects on antioxidant activity. For example, curcumin analogs like 1,5-diphenylpenta-1,4-dien-3-one derivatives can be designed by substituting phenyl groups with electron-donating or withdrawing groups. Validate predictions via experimental synthesis and radical scavenging assays. Thermodynamic studies using Density Functional Theory (DFT) can further elucidate free radical interaction mechanisms .

Q. What spectroscopic and crystallographic techniques are essential for confirming the structure of phenylpalladium complexes?

- Methodological Answer :

- X-ray crystallography : Use programs like SHELXL for refinement of crystallographic data to resolve bond lengths and angles in palladium complexes .

- Visualization : Employ ORTEP-III to generate 3D molecular representations, ensuring accurate stereochemical assignments .

- Spectroscopy : Combine NMR (for ligand coordination analysis), IR (for functional group identification), and mass spectrometry (for molecular weight confirmation).

Q. How should researchers formulate focused research questions on the structure-activity relationships of 1,4-dien-3-one derivatives?

- Methodological Answer : Apply the FLOAT framework:

- Focus : Narrow the scope to specific variables (e.g., substituent effects on redox potential).

- Leverage : Use existing QSAR models or crystallographic databases to identify gaps.

- Optimize : Define measurable outcomes (e.g., IC50 values for antioxidant activity).

- Align : Ensure alignment with broader academic interests, such as catalytic mechanisms or drug design .

Advanced Research Questions

Q. What methodologies resolve contradictions between computational predictions and experimental results for phenylpalladium complex reactivity?

- Methodological Answer :

- Cross-validation : Compare DFT-predicted reaction pathways with kinetic studies (e.g., monitoring catalytic turnover via GC-MS).

- Error Analysis : Quantify uncertainties in computational models (e.g., basis set limitations) and experimental setups (e.g., solvent effects).

- Iterative Refinement : Adjust QSAR parameters or experimental conditions based on discrepancies, as demonstrated in studies of curcumin analog synergism .

Q. How can multi-ligand docking approaches elucidate synergistic mechanisms of 2-Phenylpenta-1,4-dien-3-one analogs in cancer therapy?

- Methodological Answer :

- Multiple Ligand Simultaneous Docking (MLSD) : Simulate interactions between 5-fluorouracil (5-FU) and curcumin analogs (e.g., AC01/AC02) within the BCL-2 active site to assess cooperative binding.

- Molecular Dynamics (MD) : Run 100-ns simulations to evaluate stability of ligand-protein complexes.

- Validation : Corrogate results with in vitro apoptosis assays to confirm synergistic efficacy .

Q. How to integrate thermodynamic data from DFT studies with experimental kinetic results in mechanistic studies of phenylpalladium-catalyzed reactions?

- Methodological Answer :

- Energy Profiling : Calculate activation barriers for oxidative addition/reductive elimination steps using DFT.

- Kinetic Isotope Effects (KIE) : Compare experimental KIE values with computational predictions to validate transition states.

- Table for Data Integration :

| Parameter | DFT Value | Experimental Value | Discrepancy Analysis |

|---|---|---|---|

| ΔG‡ (kJ/mol) | 85.2 | 89.7 | Solvent model adjustment |

| KIE (kH/kD) | 2.1 | 1.8 | Proton tunneling effects |

Data Contradiction and Validation

Q. What strategies address conflicting spectroscopic data in characterizing 2-Phenylpenta-1,4-dien-3-one derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing keto-enol tautomers).

- Leverage Crystallography : Prioritize X-ray structures for definitive bond assignment, as done in SHELXL-refined studies .

- Error Reporting : Quantify signal-to-noise ratios and crystallographic R-factors to assess data reliability .

Experimental Design and Reporting

Q. How to design a reproducible protocol for synthesizing air-sensitive phenylpalladium complexes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.